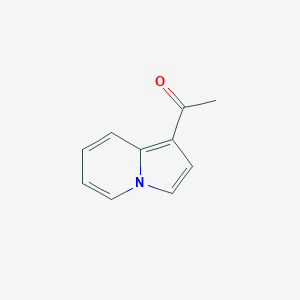
1-(Indolizin-1-yl)ethanone
Descripción general
Descripción
1-(Indolizin-1-yl)ethanone is a heterocyclic compound featuring an indolizine ring fused with an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Indolizin-1-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of pyridine derivatives with appropriate reagents to form the indolizine core, followed by acetylation to introduce the ethanone group. For instance, the reaction of isoquinolin-1-yl phenyl ketone with cyclohex-2-enone can yield the desired indolizine derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts and controlled reaction conditions to ensure efficient cyclization and acetylation processes.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Indolizin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The indolizine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indolizine derivatives.
Aplicaciones Científicas De Investigación
1-(Indolizin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its antitumor activity, especially in prostate cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Mecanismo De Acción
The mechanism of action of 1-(Indolizin-1-yl)ethanone involves its interaction with bromodomains, specifically the CREB (cyclic-AMP responsive element binding protein) binding protein (CBP) and EP300. By inhibiting these bromodomains, the compound can disrupt the expression of androgen receptor-regulated genes and oncogenes, leading to the inhibition of cancer cell growth and proliferation .
Comparación Con Compuestos Similares
1-(Indolizin-1-yl)ethanone can be compared with other indolizine derivatives, such as:
1-(Indolizin-3-yl)ethanone: Another indolizine derivative with similar bromodomain inhibitory activity.
Indolizine-1-carboxylates: These compounds exhibit different reactivity and biological activities compared to this compound.
The uniqueness of this compound lies in its specific interaction with CBP and EP300 bromodomains, making it a promising candidate for targeted cancer therapies.
Propiedades
IUPAC Name |
1-indolizin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)9-5-7-11-6-3-2-4-10(9)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTQWWHBDXZDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















